N,N,3,6,6-pentamethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3,6,6-pentamethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,6,6-pentamethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenol with an appropriate carboxylic acid derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
N,N,3,6,6-pentamethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted benzofuran derivatives .
Scientific Research Applications
N,N,3,6,6-pentamethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Its potential therapeutic properties are explored for developing new drugs or treatments for various diseases.
Mechanism of Action
The mechanism of action of N,N,3,6,6-pentamethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 2,5,5,8a-tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene
- Dihydroedulan IIA
- Dihydroedulan-isomer
Uniqueness
N,N,3,6,6-pentamethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of multiple methyl groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H19NO3/c1-8-11-9(16)6-14(2,3)7-10(11)18-12(8)13(17)15(4)5/h6-7H2,1-5H3 |
InChI Key |
SVGDEPWBXJTINS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.